Cross-Coupling Reactivity: C–I vs. C–H Bond in Suzuki-Miyaura Reactions
The presence of a single iodine atom at the 3-position of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol provides a critical and quantifiable advantage in synthetic utility over its non-halogenated analog, 2,6-bis(trifluoromethyl)pyridin-4-ol. The carbon-iodine (C–I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, compared to a carbon-hydrogen (C–H) bond [1]. While the C–H bond is generally inert under standard cross-coupling conditions, the C–I bond undergoes facile oxidative addition to palladium(0) catalysts, enabling efficient coupling with boronic acids. This is a class-level inference supported by the well-established reactivity scale of aryl halides in cross-coupling (Ar–I > Ar–Br > Ar–Cl >> Ar–H) [2].
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) |
|---|---|
| Target Compound Data | Reactive via C–I bond; undergoes oxidative addition with Pd(0) catalysts |
| Comparator Or Baseline | 2,6-bis(trifluoromethyl)pyridin-4-ol (CAS 43150-55-6) - Unreactive C–H bond |
| Quantified Difference | Qualitative: Reactive (I) vs. Inert (H) under standard conditions |
| Conditions | Standard Suzuki-Miyaura conditions: Pd catalyst (e.g., Pd(PPh3)4), base, aqueous solvent, 80-100°C |
Why This Matters
This reactivity difference is the primary reason to procure the 3-iodo compound; it enables modular, late-stage diversification for library synthesis, a capability absent in the non-halogenated analog.
- [1] Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper (Infoscience, EPFL) View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 7, 2457–2483. View Source
